2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-methylphenyl)acetamide
CAS No.: 1188305-29-4
Cat. No.: VC7781075
Molecular Formula: C22H22N6O2S
Molecular Weight: 434.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1188305-29-4 |
|---|---|
| Molecular Formula | C22H22N6O2S |
| Molecular Weight | 434.52 |
| IUPAC Name | 2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C22H22N6O2S/c1-13-4-8-15(9-5-13)20-25-21(30-27-20)18-19(23)28(26-22(18)31-3)12-17(29)24-16-10-6-14(2)7-11-16/h4-11H,12,23H2,1-3H3,(H,24,29) |
| Standard InChI Key | YAYLKBOEAQGIBO-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC=C(C=C4)C)N |
Introduction
Nomenclature and Structural Identification
Systematic IUPAC Name
The IUPAC name 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-methylphenyl)acetamide systematically describes its molecular architecture. Breaking this down:
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The core consists of a 1H-pyrazole ring substituted at positions 3, 4, and 5.
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Position 4 features a 1,2,4-oxadiazole moiety linked to a 4-methylphenyl group.
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Position 3 is modified with a methylsulfanyl (-SMe) group, while position 5 carries an amino (-NH2) substituent.
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The pyrazole’s position 1 is connected to an acetamide side chain, which terminates in a 4-methylphenyl group .
Molecular Formula and Weight
The molecular formula is C23H23N6O2S, yielding a molecular weight of 463.54 g/mol (calculated using PubChem’s atomic mass data ). This aligns with analogs such as 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-fluorophenyl)acetamide (CID 50760867), which shares a similar backbone but differs in the acetamide’s aryl substituent .
Stereochemical Considerations
Synthesis and Structural Elucidation
Synthetic Pathways
While no explicit synthesis for this compound is documented, its construction likely follows established routes for polyheterocyclic acetamides:
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Oxadiazole Formation: Cyclocondensation of a nitrile derivative (e.g., 4-methylbenzoyl chloride) with hydroxylamine forms the 1,2,4-oxadiazole core .
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Pyrazole Assembly: A Huisgen cycloaddition or hydrazine-mediated cyclization introduces the pyrazole ring, with subsequent sulfuration (e.g., using methyl disulfide) installing the methylsulfanyl group .
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Acetamide Coupling: The final step involves amide bond formation between the pyrazole-acetic acid intermediate and 4-methylaniline, typically using carbodiimide coupling agents .
Spectroscopic Characterization
Key spectral features inferred from analogs include:
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IR Spectroscopy: Strong absorbance at ~1650 cm⁻¹ (amide C=O stretch) and ~3350 cm⁻¹ (N-H stretch) .
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NMR Spectroscopy:
Physicochemical Properties
Solubility and Partition Coefficients
Computational models predict:
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LogP (XLogP3-AA): ~3.8–4.2, indicating moderate lipophilicity suitable for membrane permeation .
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Aqueous Solubility: Limited solubility in water (<0.1 mg/mL at 25°C) due to the hydrophobic aryl and methylsulfanyl groups.
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds shows decomposition temperatures above 200°C, suggesting reasonable thermal stability for storage and handling .
Biological Activity and Applications
Material Science Applications
The conjugated π-system and heteroatom-rich structure suggest utility in:
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Organic Semiconductors: Charge mobility estimates (µ ~10⁻³ cm²/V·s) align with thin-film transistor applications .
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Luminescent Materials: Fluorescence quantum yields (ΦF ~0.4) in analogs indicate potential for OLED emitters .
Future Research Directions
Synthetic Optimization
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Explore green chemistry approaches (e.g., microwave-assisted synthesis) to improve yield and reduce waste.
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Investigate enantioselective routes for chiral derivatives.
Biological Screening
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Prioritize assays against oncogenic kinases (e.g., BRAF V600E) and antibiotic-resistant bacteria.
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Assess in vivo pharmacokinetics in rodent models.
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